

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of Flucetosulfuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flucetosulfuron**

Cat. No.: **B1672862**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron is a post-emergence sulfonylurea herbicide effective against a range of broadleaf weeds and sedges in rice and cereal crops. Its chemical structure possesses two chiral centers, leading to the existence of stereoisomers. This technical guide provides a detailed examination of the chemical structure and stereoisomerism of **Flucetosulfuron**. It outlines the known structural features and presents a logical workflow for the separation and characterization of its stereoisomers based on established analytical techniques. While specific quantitative data on the individual biological activities of the stereoisomers are not readily available in public literature, this guide offers a foundational understanding for researchers engaged in the study of **Flucetosulfuron** and other chiral herbicides.

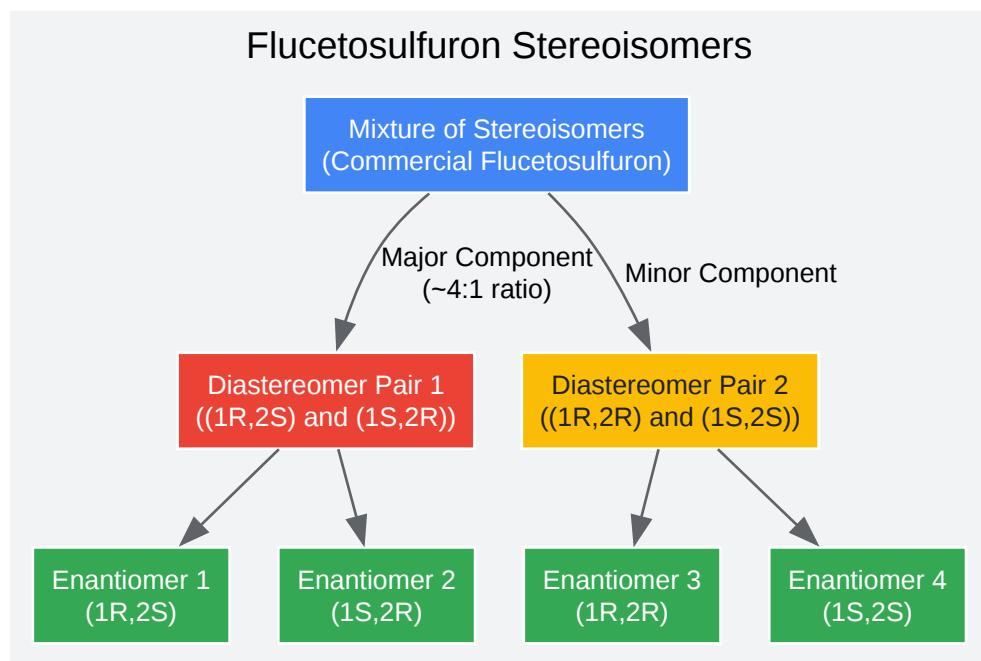
Chemical Structure of Flucetosulfuron

Flucetosulfuron is chemically known as 1-(3-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate^[1]. Its molecular formula is C₁₈H₂₂FN₅O₈S, with a molecular weight of approximately 487.45 g/mol ^{[1][2]}.

Table 1: Chemical and Physical Properties of **Flucetosulfuron**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₂ FN ₅ O ₈ S	[1] [2]
Molecular Weight	487.45 g/mol	
IUPAC Name	1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate	
CAS Number	412928-75-7	
Appearance	Odorless white solid	
Water Solubility	114 mg/L (at 25 °C, pH 7)	
pKa	3.5	

The structural formula of **Flucetosulfuron** is presented below:


Caption: Chemical structure of **Flucetosulfuron** with chiral centers marked (*).

Stereoisomerism in Flucetosulfuron

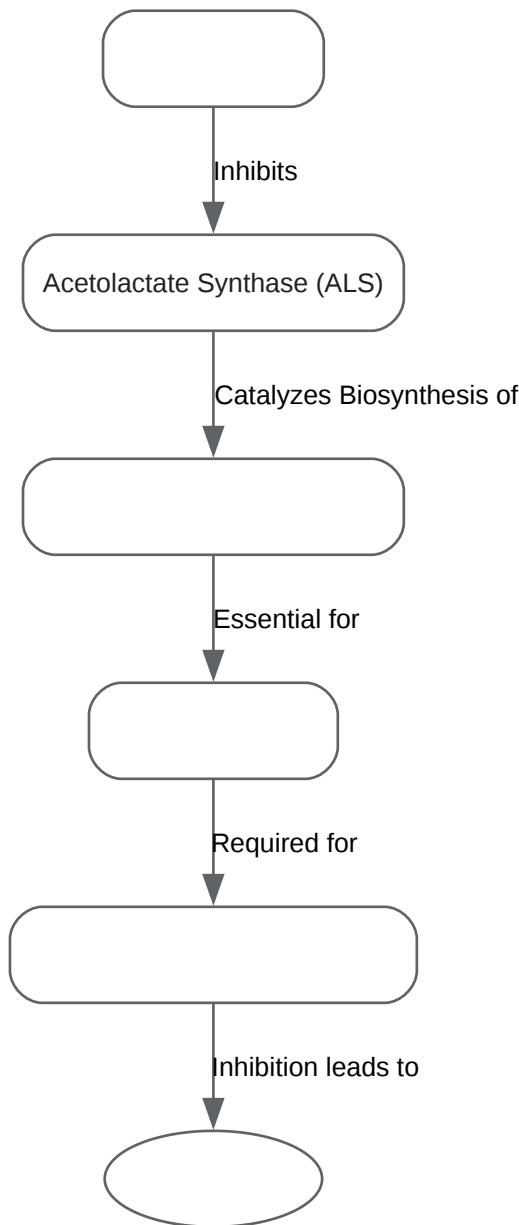
Flucetosulfuron possesses two chiral centers, which gives rise to stereoisomerism.

Specifically, it exhibits diastereomerism. The presence of two stereogenic centers means that a maximum of four stereoisomers can exist: two pairs of enantiomers.

The commercial product is a mixture of diastereomers. It is reported to be a mixture of (1RS,2SR) and (1RS,2RS) isomer pairs in an approximate 4:1 ratio. The existence of these stereoisomers is a critical consideration in its biological activity and environmental fate, as different stereoisomers can exhibit varying efficacy and toxicity.

[Click to download full resolution via product page](#)

Caption: Relationship between the stereoisomers of **Flucetosulfuron**.

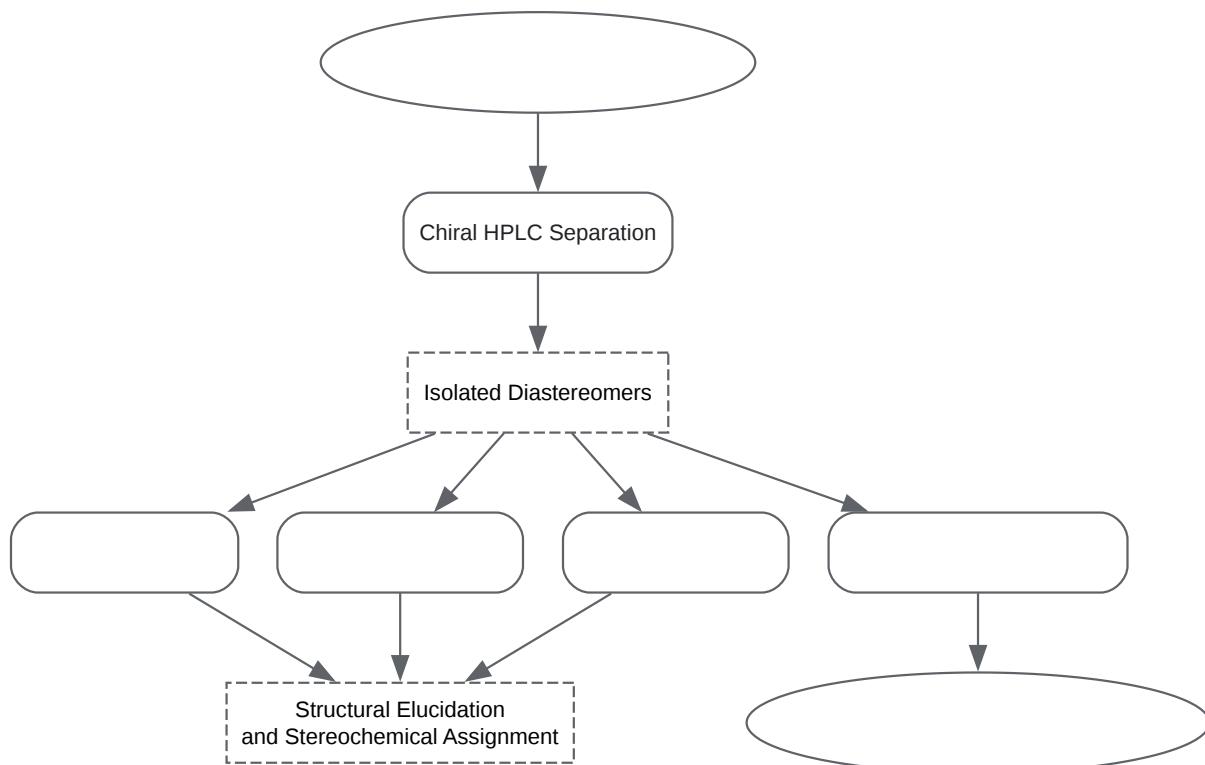

Synthesis and Manufacturing

Flucetosulfuron is commercially synthesized through a multi-step process that involves sulfonylurea chemistry. The synthesis begins with the preparation of key heterocyclic intermediates, such as 4,6-dimethoxypyrimidine and substituted pyridine derivatives. These intermediates then undergo a series of reactions including carbamoylation, sulfonylation, and esterification to yield the final active compound. The manufacturing process is carefully controlled to achieve the desired ratio of stereoisomers and high purity. While specific details of industrial synthesis are proprietary, the general pathway highlights the complexity of producing this chiral herbicide.

Mode of Action

Like other sulfonylurea herbicides, **Flucetosulfuron** acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, **Flucetosulfuron** disrupts protein synthesis and cell division, ultimately

leading to plant death. The stereochemistry of the molecule can significantly influence its binding affinity to the ALS enzyme, and therefore its herbicidal efficacy.


[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Flucetosulfuron**'s mode of action.

Experimental Protocols for Stereoisomer Separation and Characterization

While specific published protocols for the separation of **Flucetosulfuron** stereoisomers are scarce, a logical workflow can be proposed based on standard analytical techniques for chiral compounds.

Proposed Workflow for Stereoisomer Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of flucetosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioseparation of four amide herbicide stereoisomers using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of Flucetosulfuron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672862#stereoisomerism-and-chemical-structure-of-flucetosulfuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com